4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for MK 0927 are not extensively documented. it is known that the compound can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents .
Chemical Reactions Analysis
MK 0927 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MK 0927 has a wide range of scientific research applications. In chemistry, it is used as a potential bioactive agent for studying various chemical reactions and mechanisms . In biology, it is used to investigate its effects on biological systems and its potential therapeutic applications . In medicine, MK 0927 is studied for its potential use in treating various diseases and conditions . In industry, it is used in the development of new materials and products .
Mechanism of Action
The mechanism of action of MK 0927 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
MK 0927 can be compared with other similar compounds, such as sezolamide hydrochloride and carbonic anhydrase inhibitors . These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and effects . MK 0927 is unique in its potential bioactive properties and its wide range of scientific research applications .
Properties
CAS No. |
126453-94-9 |
---|---|
Molecular Formula |
C11H19ClN2O4S3 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C11H18N2O4S3.ClH/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17;/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17);1H |
InChI Key |
VYZDSLFBCSLIEA-UHFFFAOYSA-N |
SMILES |
CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl |
Canonical SMILES |
CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+-)-isomer of sezolamide (R)-isomer of sezolamide (S)-isomer of sezolamide 5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide MK 0927 MK 417 MK 927 MK-0927 MK-417 MK-927 sezolamide sezolamide hydrochloride sezolamide monohydrochloride sezolamide monohydrochloride(+)-(S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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